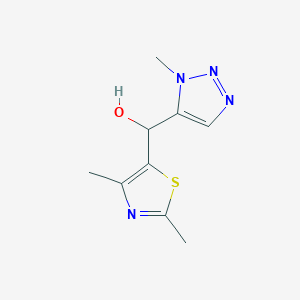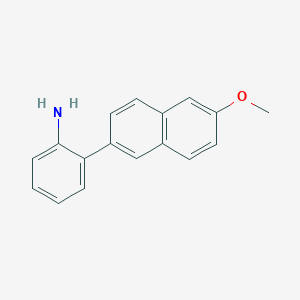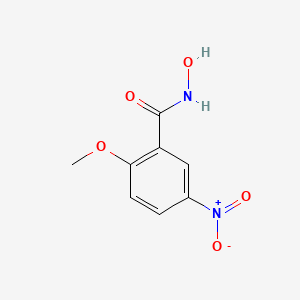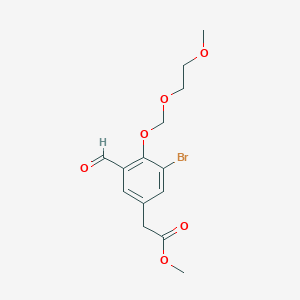
METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE
概述
描述
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate is an organic compound with the molecular formula C14H17BrO6 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxyethoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves several steps. One common synthetic route starts with the bromination of a suitable precursor, followed by formylation and esterification reactions . The reaction conditions typically involve the use of bromine (Br2) and a formylating agent such as dimethylformamide (DMF) in the presence of a base like sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
科学研究应用
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate has several scientific research applications:
作用机制
The mechanism of action of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds . The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .
相似化合物的比较
Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate can be compared with similar compounds such as:
Methyl 2-(4-benzyloxy-3-bromo-5-formyl-phenyl)acetate: This compound has a benzyloxy group instead of the methoxyethoxy group, which affects its solubility and reactivity.
Methyl 2-(3-bromo-5-formyl-4-methoxyphenyl)acetate: This compound lacks the methoxyethoxy group, making it less hydrophilic and potentially altering its biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C14H17BrO6 |
|---|---|
分子量 |
361.18 g/mol |
IUPAC 名称 |
methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI 键 |
XHOUCPGAWMCBBK-UHFFFAOYSA-N |
规范 SMILES |
COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
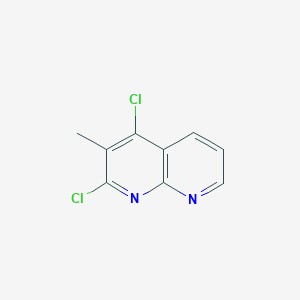
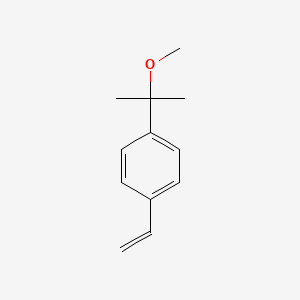
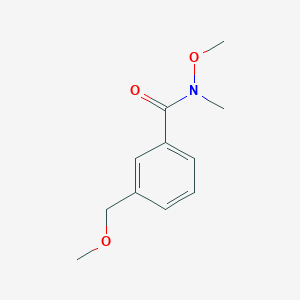
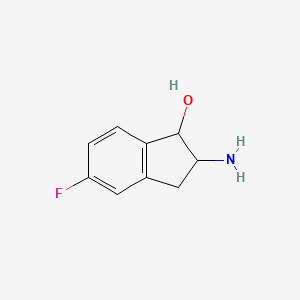
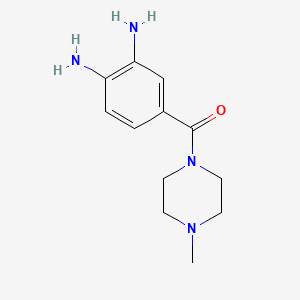
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
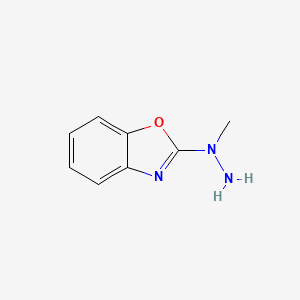
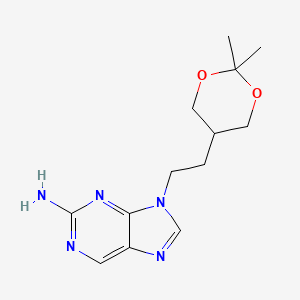
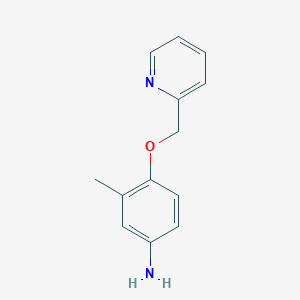
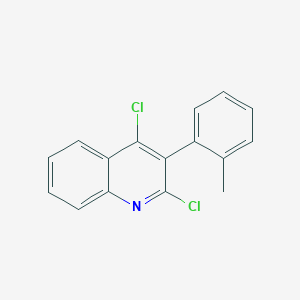
![Ethyl 3-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxopropanoate](/img/structure/B8577920.png)
